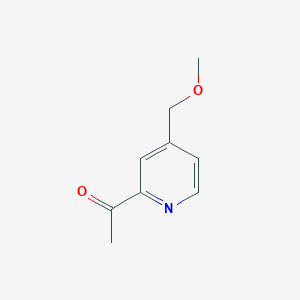
2-ethoxy-2-methoxy-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O5 It is characterized by the presence of both ethoxy and methoxy groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-methoxy-3-oxopropanoic acid typically involves the esterification of malonic acid derivatives. One common method includes the reaction of ethyl chloroformate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-2-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Ethoxy-2-methoxy-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be utilized in the study of metabolic pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ethoxy-2-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The presence of both ethoxy and methoxy groups allows it to participate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
- 3-Ethoxy-3-oxopropanoic acid
- 2-Methoxy-3-oxopropanoic acid
- 3-Ethoxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to these similar compounds, 2-ethoxy-2-methoxy-3-oxopropanoic acid is unique due to the simultaneous presence of both ethoxy and methoxy groups
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
2-ethoxy-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-11-6(4-7,10-2)5(8)9/h4H,3H2,1-2H3,(H,8,9) |
Clé InChI |
HTWBCZKHWCAAEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C=O)(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)



![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)





![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)


